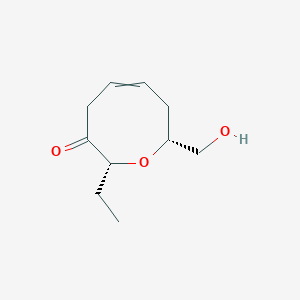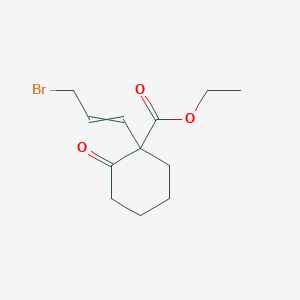
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a brominated alkene and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted alkenes or cyclohexane derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that further react with biological or chemical targets.
類似化合物との比較
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(3-chloroprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(3-iodoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Contains an iodine atom, leading to different reactivity.
Ethyl 1-(3-fluoroprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Fluorine substitution affects the compound’s electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
193539-89-8 |
|---|---|
分子式 |
C12H17BrO3 |
分子量 |
289.16 g/mol |
IUPAC名 |
ethyl 1-(3-bromoprop-1-enyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17BrO3/c1-2-16-11(15)12(8-5-9-13)7-4-3-6-10(12)14/h5,8H,2-4,6-7,9H2,1H3 |
InChIキー |
OWAVCTLRMUBNEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCCC1=O)C=CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


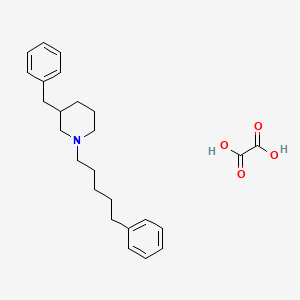
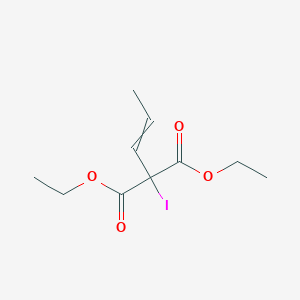


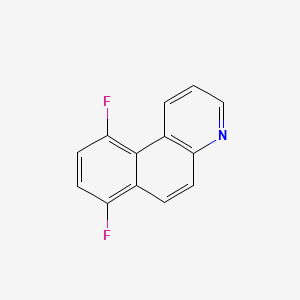

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
